molecular formula C17H15BrN2OS B384003 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide CAS No. 616214-40-5

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide

Cat. No.: B384003
CAS No.: 616214-40-5
M. Wt: 375.3g/mol
InChI Key: BOLXGLMVGBTRSI-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a quinoline moiety linked through a carbothioyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide typically involves the following steps:

    Bromination of Benzamide: The initial step involves the bromination of benzamide using bromine or a brominating agent such as N-bromo succinimide in the presence of a solvent like dimethyl sulfoxide. This reaction introduces a bromine atom to the benzene ring.

    Formation of Quinoline Derivative: The next step involves the synthesis of the quinoline derivative. This can be achieved through the cyclization of an appropriate precursor in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the brominated benzamide with the quinoline derivative through a carbothioyl linkage. This can be achieved using coupling agents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that quinoline derivatives can interact with various biological targets.

    Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    4-fluoro-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide: Similar structure but with a fluorine atom instead of bromine.

    4-iodo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 4-bromo-N-(3,4-dihydroquinolin-1(2H)-ylcarbothioyl)benzamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to participate in various chemical reactions and can enhance the compound’s ability to interact with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c18-14-9-7-13(8-10-14)16(21)19-17(22)20-11-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-10H,3,5,11H2,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLXGLMVGBTRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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